N-(4-Amino-2-phenoxyphenyl)methanesulfonamide
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Overview
Description
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C₁₃H₁₄N₂O₃S. It is a sulfonamide derivative that features a phenoxyphenyl group attached to the amino group. This compound has garnered attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide typically involves the reaction of 4-amino-2-phenoxybenzenamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which plays a role in inflammation and cancer progression. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Nimesulide: Methanesulfonamide, N-(4-nitro-2-phenoxyphenyl)-.
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide: A derivative of Nimesulide with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities compared to other similar compounds. Its amino group allows for different chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-amino-2-phenoxyphenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-19(16,17)15-12-8-7-10(14)9-13(12)18-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLBGXWXHOCLMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)N)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444130 |
Source
|
Record name | Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51765-60-7 |
Source
|
Record name | Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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